

Application Notes and Protocols for Suzuki Coupling of 4-Iodobenzoyl Chloride

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Compound of Interest

Compound Name: 4-Iodobenzoyl chloride

Cat. No.: B154574

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the acylative Suzuki coupling of **4-iodobenzoyl chloride** with various arylboronic acids. This reaction is a powerful tool for the synthesis of diaryl ketones, which are important structural motifs in many pharmaceutical agents and functional materials. The use of an acyl chloride as the electrophilic partner allows for the direct installation of a carbonyl group, providing a convergent and efficient route to these valuable compounds. The higher reactivity of the carbon-iodine bond compared to other aryl halides often allows for milder reaction conditions and broader substrate scope.

Reaction Principle

The acylative Suzuki coupling reaction follows a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of **4-iodobenzoyl chloride**. This is followed by transmetalation of the aryl group from the boronic acid to the palladium center. The final step is reductive elimination, which forms the desired diaryl ketone and regenerates the active palladium(0) catalyst, allowing the cycle to continue. A base is required to facilitate the transmetalation step.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki coupling of **4-iodobenzoyl chloride** with a variety of arylboronic acids under optimized reaction conditions. The data is based on typical results obtained for similar acylative Suzuki couplings.^{[1][2]}

Entry	Arylboronic Acid	Product	Yield (%)
1	Phenylboronic acid	4-Iodobenzophenone	95
2	4-Methylphenylboronic acid	4-Iodo-4'-methylbenzophenone	92
3	4-Methoxyphenylboronic acid	4-Iodo-4'-methoxybenzophenone	89
4	4-Chlorophenylboronic acid	4-Iodo-4'-chlorobenzophenone	85
5	3-Nitrophenylboronic acid	4-Iodo-3'-nitrobenzophenone	82
6	2-Methylphenylboronic acid	4-Iodo-2'-methylbenzophenone	88
7	Naphthalene-2-boronic acid	4-Iodo-(naphthalen-2-yl)methanone	90

Experimental Protocols

Materials:

- **4-Iodobenzoyl chloride** (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 2 mol%)
- Triphenylphosphine (PPh_3 , 0.04 mmol, 4 mol%)
- Potassium carbonate (K_2CO_3 , 2.0 mmol, 2.0 equiv)
- 1,4-Dioxane (5 mL, anhydrous)
- Water (1 mL, degassed)
- Schlenk flask or microwave reaction vial
- Magnetic stirrer and heating plate or microwave reactor
- Inert gas supply (Argon or Nitrogen)

Procedure:

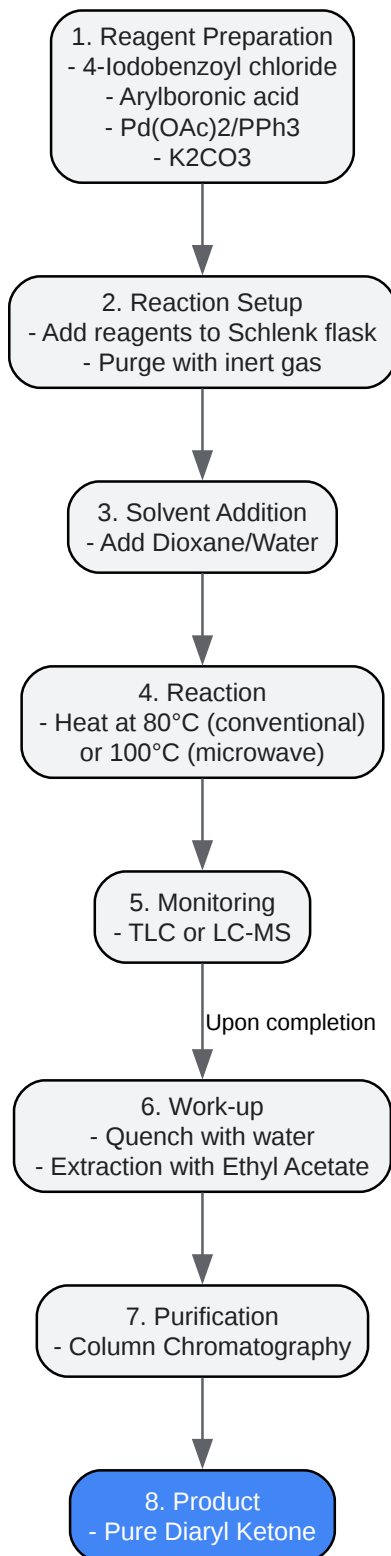
- **Reaction Setup:** To a dry Schlenk flask or microwave reaction vial equipped with a magnetic stir bar, add **4-iodobenzoyl chloride** (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
- **Atmosphere Control:** Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
- **Solvent Addition:** Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
- **Reaction Conditions:**
 - **Conventional Heating:** Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 2-4 hours.
 - **Microwave Irradiation:** If using a microwave reactor, heat the reaction mixture to 100 °C for 15-30 minutes.

- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Extract the aqueous layer with ethyl acetate (2 x 15 mL).
 - Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na_2SO_4).
- Purification:
 - Filter the mixture and concentrate the filtrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure diaryl ketone.

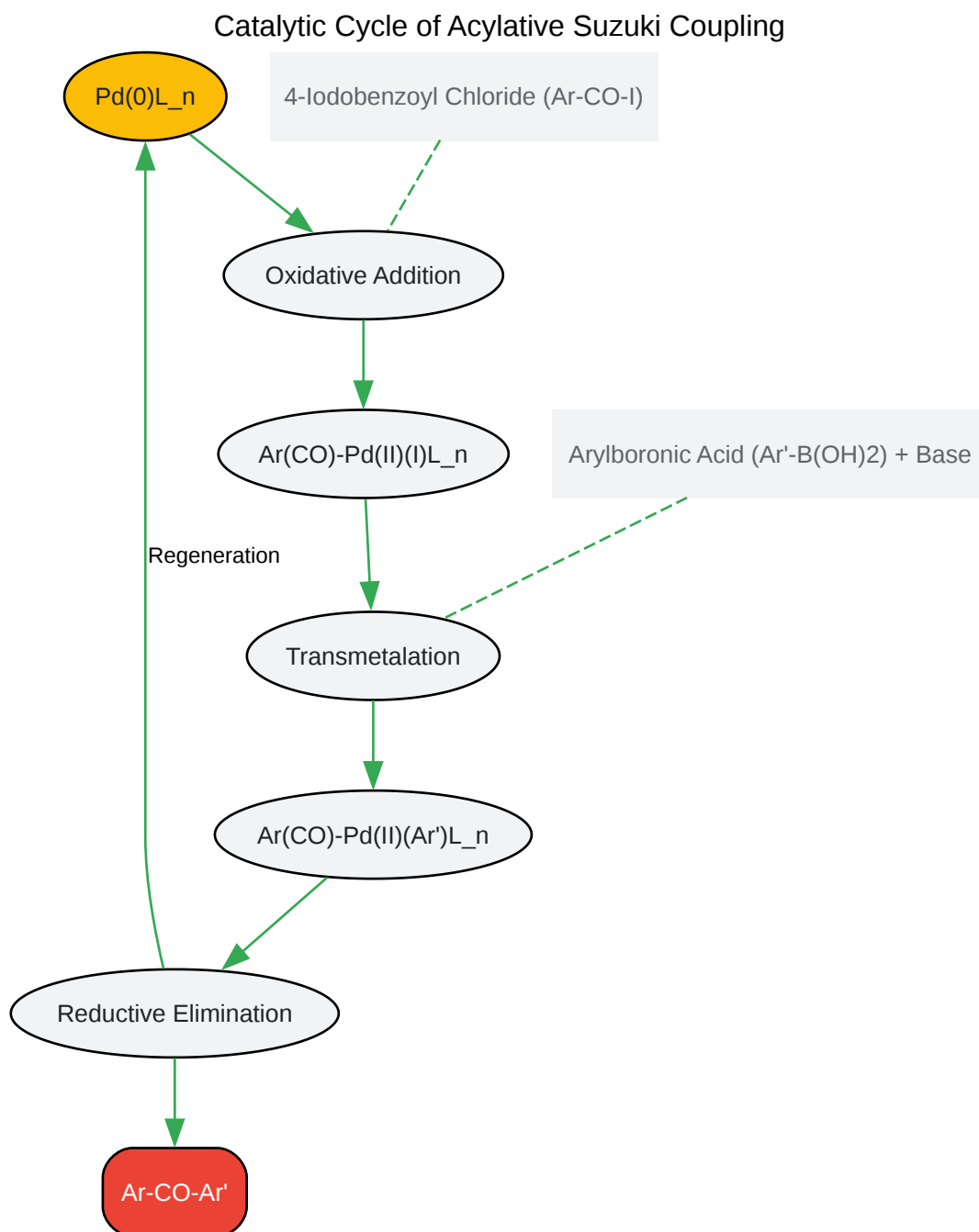
Visualizations

Experimental Workflow

Experimental Workflow for Acylative Suzuki Coupling

[Click to download full resolution via product page](#)Caption: Workflow for the Suzuki coupling of **4-iodobenzoyl chloride**.

Catalytic Cycle



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References

- 1. C(acyl)–C(sp²) and C(sp²)–C(sp²) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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